molecular formula C12H10N4O2 B2518551 3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid CAS No. 959525-94-1

3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid

Cat. No. B2518551
CAS RN: 959525-94-1
M. Wt: 242.238
InChI Key: ISSLSGLIFQSYJA-UHFFFAOYSA-N
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Description

“3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been synthesized and evaluated for their potential as anticancer agents, specifically targeting VEGFR-2 kinase . They have been found to be involved in cancer angiogenesis .


Synthesis Analysis

The synthesis of triazoloquinoxaline derivatives involves aromatic nucleophilic substitution . The compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple bonds formed during the synthesis process . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The 1 H-NMR spectra of these compounds revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH 2 proton of isoxazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their complex molecular structure . The IR (KBr) cm –1: 1548, 1517, 1467 (C=N). 1 H-NMR (CDCl 3, 300 MHz, ppm): 2.63–2.66 (m, 4H, (CH 2) 2), 3.48–3.58 (m, 4H, (CH 2) 2), 4.46 (s, 2H, CH 2), 7.26–7.70 (m, 8H, Ar-H), 9.15 (s, 1H, N=CH). 13 C-NMR (CDCl 3, 75 MHz, ppm): δ 145.71, 139.85, 137.71, 136.98, 135.50, 129.26, 128.21, 128.11, 127.24, 126.97, 123.67, 121.62, 114.48, 63.08, 53.27, 46.24; MS m / z: 345 (M + 1) .

Future Directions

The future directions for the research and development of these compounds could involve further exploration of their potential as anticancer agents . In silico docking, ADMET, and toxicity studies could be carried out for the synthesized compounds . The results could reveal that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .

properties

IUPAC Name

3-([1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-12(18)6-5-10-14-15-11-7-13-8-3-1-2-4-9(8)16(10)11/h1-4,7H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSLSGLIFQSYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NN=C(N23)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid

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